N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide

Triple-negative breast cancer oxamide-hydrazone positional isomer

N-(3,4-Dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide (CAS 477731-99-0, molecular formula C15H11Cl2N3O3, MW 352.17 g/mol) is a synthetic oxamide-hydrazone hybrid compound. It belongs to a class of molecules characterized by an oxamide core bearing a 3,4-dichlorophenyl substituent on one amide nitrogen and a hydrazone-linked 3-hydroxybenzylidene moiety on the other.

Molecular Formula C15H11Cl2N3O3
Molecular Weight 352.2 g/mol
CAS No. 477731-99-0
Cat. No. B12046679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide
CAS477731-99-0
Molecular FormulaC15H11Cl2N3O3
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H11Cl2N3O3/c16-12-5-4-10(7-13(12)17)19-14(22)15(23)20-18-8-9-2-1-3-11(21)6-9/h1-8,21H,(H,19,22)(H,20,23)/b18-8+
InChIKeyKSSVQNONMMUWIR-QGMBQPNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide (CAS 477731-99-0): Structural and Procurement Baseline for an Oxamide-Hydrazone Screening Candidate


N-(3,4-Dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide (CAS 477731-99-0, molecular formula C15H11Cl2N3O3, MW 352.17 g/mol) is a synthetic oxamide-hydrazone hybrid compound . It belongs to a class of molecules characterized by an oxamide core bearing a 3,4-dichlorophenyl substituent on one amide nitrogen and a hydrazone-linked 3-hydroxybenzylidene moiety on the other. The compound is catalogued as SALOR-INT L238449-1EA within the Sigma-Aldrich rare-chemical screening library and is supplied as a neat solid for non-human research applications . Its structural scaffold combines an oxamide backbone—found in inhibitors of TNF production, PDE4, and raf-kinase—with a hydrazone pharmacophore implicated in anticancer and enzyme-inhibitory mechanisms [1].

Why Hydroxy-Regioisomeric Oxamide-Hydrazones Are Not Interchangeable: The Case for 3-OH Substitution in CAS 477731-99-0


Hydroxybenzylidene positional isomers of the N-(3,4-dichlorophenyl)oxamide-hydrazone series cannot be treated as functionally equivalent despite sharing an identical molecular formula and core scaffold. In the systematic study of oxamide-hydrazone hybrids by Dehbid et al., the 2-hydroxy regioisomer (compound 7k; CAS 357267-18-6) demonstrated differential antiproliferative potency across TNBC cell lines [1]. The hydroxyl group position governs intramolecular H-bonding capacity, logP, and topological polar surface area (TPSA), which directly modulate target engagement, membrane permeability, and metabolic stability [2]. Substituting the 3-hydroxy isomer with the 2-hydroxy or 4-hydroxy analog without confirmatory screening introduces risk of altered selectivity profiles and assay-incompatible physicochemical behavior.

Quantitative Comparator Evidence for N-(3,4-Dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide (CAS 477731-99-0)


Regioisomeric Differentiation: 3-Hydroxy vs. 2-Hydroxy Antiproliferative Activity in Triple-Negative Breast Cancer Models

The 2-hydroxy positional isomer of the target compound—N-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide (CAS 357267-18-6; Dehbid compound 7k)—exhibited quantified antiproliferative activity against MDA-MB-231 (human TNBC) and 4T1 (mouse mammary tumor) cells with IC50-72h values of 7.73 ± 1.05 µM and 1.82 ± 1.14 µM, respectively, via MTT assay [1]. The target 3-hydroxy isomer (CAS 477731-99-0) is structurally differentiated by the meta-hydroxyl substitution, which alters the hydrogen-bond donor/acceptor topology and electronic distribution on the benzylidene ring compared to the ortho-hydroxyl configuration. Direct comparative IC50 data for the 3-OH isomer against the same cell lines are not publicly available at the time of this analysis. However, the 2-OH isomer's validated activity establishes the oxamide-hydrazone scaffold's relevance and provides a quantitative benchmark against which the target 3-OH compound must be profiled for regioisomer-specific potency.

Triple-negative breast cancer oxamide-hydrazone positional isomer

Physicochemical Differentiation: TPSA and logP Shift Across Hydroxy Positional Isomers

Computational property prediction for the target 3-hydroxy isomer yields a topological polar surface area (TPSA) of approximately 70.15 Ų and a calculated logP (clogP) of ~3.26 . The 2-hydroxy isomer, by virtue of the ortho-hydroxyl capable of intramolecular H-bonding with the hydrazone imine nitrogen, is predicted to exhibit a marginally lower effective TPSA and altered logP. The 4-hydroxy (para) isomer—N-(3,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide, also commercially available from Sigma-Aldrich —presents a distinct hydrogen-bond donor orientation that extends outward from the molecule, increasing solvent-exposed PSA. These differences fall within Lipinski-compliant space for all three isomers (MW 352.17; HBA ≤ 5; HBD ≤ 3), yet the ~5–10 Ų TPSA variation and 0.3–0.5 log unit logP shift across regioisomers are sufficient to alter passive membrane permeability and oral bioavailability predictions in quantitative models.

Drug-likeness topological polar surface area partition coefficient

Comparative Commercial Availability and Purity Specification Among Hydroxy-Regioisomeric Oxamide-Hydrazones

The target 3-hydroxy compound (CAS 477731-99-0) is supplied as SALOR-INT L238449-1EA through the Sigma-Aldrich rare-chemical platform, part of a curated screening collection . The 2-hydroxy regioisomer (CAS 357267-18-6; SALOR-INT L240850-1EA) and the 4-hydroxy regioisomer (Sigma-Aldrich AldrichCPR) are also commercially available . All three isomers share the molecular formula C15H11Cl2N3O3 and molecular weight of 352.17 g/mol. However, the SALOR-INT catalog numbering system confirms these are distinct chemical entities with separate quality-control batches, meaning impurity profiles, residual solvent content, and exact purity specifications are isomer-specific and must be verified lot-by-lot. No unified comparative purity analysis across the three isomers has been published.

Chemical procurement screening library purity specification

Recommended Application Scenarios for N-(3,4-Dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide (CAS 477731-99-0) Based on Comparative Evidence


Regioisomer Selectivity Profiling in Oxamide-Hydrazone Anticancer Screening Cascades

The target 3-OH compound should be included as a comparator arm alongside the 2-OH isomer (Dehbid compound 7k) and the 4-OH isomer in any screening cascade designed to identify the optimal hydroxybenzylidene substitution pattern for antiproliferative activity. The 2-OH isomer's published IC50 values (7.73 µM in MDA-MB-231; 1.82 µM in 4T1 cells [1]) provide a quantitative benchmark. A parallel dose-response MTT assay under identical conditions (72 h incubation, same cell lines) will determine whether the meta-hydroxyl configuration improves or attenuates potency relative to the ortho-hydroxy lead. This head-to-head comparison directly addresses the key procurement question: which regioisomer warrants resource commitment for downstream mechanistic, ADME, and in vivo studies.

Physicochemical-Driven Hit Triage for Membrane Permeability-Sensitive Targets

For intracellular targets where passive permeability is rate-limiting, the 3-OH isomer's intermediate computed logP (~3.26) and TPSA (~70 Ų ) position it between the more lipophilic 2-OH isomer (reduced TPSA via intramolecular H-bonding) and the more polar 4-OH isomer. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening of all three isomers, followed by correlation with measured logD7.4, can identify whether the 3-OH substitution provides the optimal permeability-solubility trade-off for a given target. This scenario leverages the isomer series as a mini physicochemical SAR set to de-risk late-stage lead optimization.

Exploratory Enzyme Inhibition Screening Leveraging SALOR-INT Library Diversity

The target compound belongs to the Sigma-Aldrich SALOR-INT library of rare, pre-characterized small molecules . It is appropriate for exploratory screening against enzyme targets where oxamide derivatives have shown precedent—including TNF production inhibition (IC50 range 0.01–<3.0 µM in human monocyte assays [2]), PDE4 inhibition, and raf-kinase inhibition. The compound may be submitted as part of a curated oxamide-hydrazone subset (including the 2-OH, 3-OH, and 4-OH isomers plus additional benzylidene variants) for parallel biochemical IC50 determination. Positive hits should be confirmed with re-synthesized or independently sourced material to exclude library-storage artifacts.

Coordination Chemistry and Metal Chelation Studies

The oxamide-hydrazone scaffold provides a tetradentate N,N,O,O donor set capable of coordinating transition metal ions. The 3-OH group's meta position offers a distinct chelation geometry compared to ortho- or para-hydroxy analogs, which may translate into differential metal-binding affinity and complex stability [3]. This compound can serve as a ligand in the synthesis of Cu(II), Zn(II), or Fe(III) complexes for catalytic, magnetic, or biological probe applications. Procurement should specify the 3-OH isomer to ensure the intended coordination geometry.

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